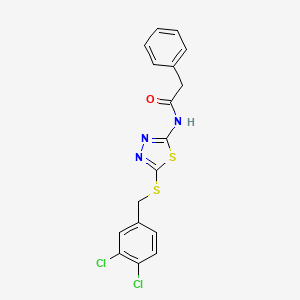

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions to form the intermediate 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exhibits significant antimicrobial activity. The presence of the dichlorobenzyl group is believed to interact with microbial cell membranes, leading to cell death. Studies indicate that compounds within the thiadiazole class can disrupt the integrity of bacterial and fungal cells, making them effective against a range of pathogens.

Case Study

In a study evaluating various thiadiazole derivatives against common pathogens, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option .

Enzyme Inhibition

Urease Inhibition

The compound has also been investigated for its urease inhibitory properties. Urease is an enzyme produced by certain bacteria that can contribute to pathogenesis in urease-positive infections. Research has shown that thiadiazole derivatives can effectively inhibit urease activity, thereby reducing the virulence of these microorganisms .

Table: Comparative Urease Inhibition Potencies

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 1.88 ± 0.17 | Competitive inhibition |

| Thiourea (Control) | 22.54 ± 2.34 | Non-specific inhibition |

This table illustrates the potency of this compound compared to a standard control .

Potential Therapeutic Uses

Anticancer Activity

Emerging research suggests that thiadiazole derivatives may possess anticancer properties. The unique structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells.

Case Study

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis compared to untreated controls. These findings warrant further investigation into its mechanisms and efficacy as an anticancer agent.

Wirkmechanismus

The antitumor activity of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is primarily due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and apoptosis, such as the inhibition of migration ability of tumor cells and blocking the cell cycle in the S phase .

Vergleich Mit ähnlichen Verbindungen

- N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-(phenylamino)quinazolin-2-yl)thio)acetamide

- 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole

Uniqueness: N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide stands out due to its specific substitution pattern on the benzyl group and its potent antitumor activity. Compared to similar compounds, it has shown better efficacy in inhibiting cancer cell proliferation and inducing apoptosis .

Biologische Aktivität

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological properties, combined with a dichlorobenzyl group and a phenylacetamide moiety . The presence of these functional groups contributes to its unique chemical reactivity and biological efficacy.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₄Cl₂N₄OS |

| Molecular Weight | Approximately 446.4 g/mol |

| Key Functional Groups | Thiadiazole ring, dichlorobenzyl group, phenylacetamide |

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. The dichlorobenzyl group likely interacts with microbial cell membranes, disrupting their integrity and leading to cell death. Additionally, the thiadiazole ring may inhibit essential enzymes in microbial survival pathways .

Anticancer Properties

Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various human cancer cell lines. A notable study reported that certain thiadiazoles inhibited the growth of lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines with IC50 values indicating potent activity .

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

- Enzyme Inhibition: Thiadiazoles can inhibit specific kinases or enzymes crucial for cancer cell proliferation.

- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptosis Induction: Thiadiazoles may trigger programmed cell death pathways in malignant cells .

Case Studies and Research Findings

- Antitumor Activity: A study demonstrated that N-(5-nitrothiazol-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited selective activity against Bcr-Abl positive K562 leukemia cells with an IC50 value of 7.4 µM .

- Cytotoxicity Profile: Another investigation into various 1,3,4-thiadiazole derivatives found that certain compounds showed significant suppressive activity against multiple human cancer cell lines. For example, one derivative had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

- Antifungal Activity: Recent studies have identified some thiadiazole derivatives exhibiting antifungal properties with EC50 values lower than established antifungal agents .

Eigenschaften

IUPAC Name |

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3OS2/c18-13-7-6-12(8-14(13)19)10-24-17-22-21-16(25-17)20-15(23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEKRSYSEYXECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.